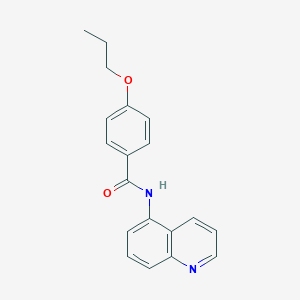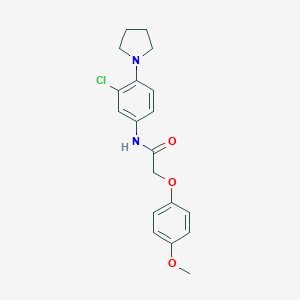
4-propoxy-N-(5-quinolinyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-propoxy-N-(5-quinolinyl)benzamide, also known as PQB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. PQB belongs to the class of quinoline derivatives, which have been extensively studied for their diverse biological activities. In
作用机制
The mechanism of action of 4-propoxy-N-(5-quinolinyl)benzamide is not fully understood, but it is believed to be mediated through the inhibition of various signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways. 4-propoxy-N-(5-quinolinyl)benzamide has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
4-propoxy-N-(5-quinolinyl)benzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 4-propoxy-N-(5-quinolinyl)benzamide inhibits the proliferation of cancer cells and induces apoptosis. In vivo studies have shown that 4-propoxy-N-(5-quinolinyl)benzamide reduces tumor growth and metastasis in animal models. Additionally, 4-propoxy-N-(5-quinolinyl)benzamide has been found to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and improving oxidative stress.
实验室实验的优点和局限性
One advantage of using 4-propoxy-N-(5-quinolinyl)benzamide in lab experiments is its potential therapeutic properties in various fields of scientific research. Another advantage is its relatively simple synthesis method. However, one limitation of using 4-propoxy-N-(5-quinolinyl)benzamide in lab experiments is its potential toxicity, which requires careful consideration and evaluation.
未来方向
There are several future directions for the study of 4-propoxy-N-(5-quinolinyl)benzamide. One direction is to further investigate its potential therapeutic properties in cancer, inflammation, and neurodegenerative diseases. Another direction is to explore its mechanism of action and identify potential targets for drug development. Additionally, future studies could focus on optimizing the synthesis method of 4-propoxy-N-(5-quinolinyl)benzamide and evaluating its toxicity in greater detail.
Conclusion:
In conclusion, 4-propoxy-N-(5-quinolinyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. 4-propoxy-N-(5-quinolinyl)benzamide has been studied for its effects in cancer, inflammation, and neurodegenerative diseases, and has been found to possess anti-proliferative, anti-inflammatory, and neuroprotective properties. While there are advantages to using 4-propoxy-N-(5-quinolinyl)benzamide in lab experiments, its potential toxicity requires careful consideration. Future studies could focus on further investigating its therapeutic properties, mechanism of action, and toxicity.
合成方法
The synthesis of 4-propoxy-N-(5-quinolinyl)benzamide involves the condensation of 4-propoxyaniline with 5-chloroquinoline-8-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by treating the intermediate with benzoyl chloride in the presence of triethylamine.
科学研究应用
4-propoxy-N-(5-quinolinyl)benzamide has been studied for its potential therapeutic properties in various fields of scientific research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 4-propoxy-N-(5-quinolinyl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, 4-propoxy-N-(5-quinolinyl)benzamide has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, 4-propoxy-N-(5-quinolinyl)benzamide has been shown to protect against neuronal damage and improve cognitive function.
属性
分子式 |
C19H18N2O2 |
|---|---|
分子量 |
306.4 g/mol |
IUPAC 名称 |
4-propoxy-N-quinolin-5-ylbenzamide |
InChI |
InChI=1S/C19H18N2O2/c1-2-13-23-15-10-8-14(9-11-15)19(22)21-18-7-3-6-17-16(18)5-4-12-20-17/h3-12H,2,13H2,1H3,(H,21,22) |
InChI 键 |
HCKXLIWWYCFXMZ-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C=CC=N3 |
规范 SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-butoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244304.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B244305.png)
![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B244306.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B244309.png)
![N-[4-(piperidin-1-ylmethyl)phenyl]thiophene-2-carboxamide](/img/structure/B244310.png)
![3-fluoro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244311.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B244312.png)
![3-methoxy-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide](/img/structure/B244314.png)
![2-(4-methoxyphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244318.png)

![2,5-dichloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244326.png)
![N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}-4-propoxybenzamide](/img/structure/B244328.png)
![4-butoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244330.png)
![3-butoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244331.png)